![molecular formula C16H19N3O3S B2430173 (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone CAS No. 2034501-54-5](/img/structure/B2430173.png)
(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone
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Description
(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone, also known as MPTM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MPTM belongs to the class of piperidine-based compounds and has shown promising results in various studies, making it a subject of interest for further research.
Scientific Research Applications
Antimicrobial Activity
(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone and its derivatives have been explored for their potential antimicrobial activities. Research has shown that compounds with similar structures have been synthesized and evaluated for their effectiveness against various bacteria and fungi. For example, Patel et al. (2011) synthesized 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids and their amide derivatives, which exhibited variable and modest antimicrobial activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Similarly, Mallesha and Mohana (2014) synthesized 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives that showed good antimicrobial activity against tested pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014).
Crystal Structure Analysis
The structural analysis of compounds with similar chemical structures has been a focus of research to understand their molecular interactions and properties. Revathi et al. (2015) studied the crystal structure of a related compound, highlighting the dihedral angles and intermolecular hydrogen bonds that contribute to its stability (Revathi, Jonathan, Sevi, Dhanalakshmi, & Usha, 2015). This type of analysis is crucial for the design of new molecules with desired physical and chemical properties.
In Vitro and In Vivo Evaluation for Medical Applications
Some derivatives have been evaluated for their potential medical applications through in vitro and in vivo studies. For instance, Hutchinson et al. (2003) identified a compound as a potent and selective antagonist of the alpha(v)beta(3) receptor with significant unbound fraction in human plasma and good pharmacokinetics, indicating its potential for clinical development in the treatment of osteoporosis (Hutchinson et al., 2003).
Anticancer Evaluation
Compounds with structural similarities have been synthesized and evaluated for their anticancer properties. Gouhar and Raafat (2015) prepared derivatives that were evaluated as anticancer agents, showcasing the potential of these molecules in therapeutic applications (Gouhar & Raafat, 2015).
Thermal and Optical Studies
Karthik et al. (2021) conducted thermal, optical, and structural studies on a synthesized compound, offering insights into its stability and properties under various conditions. Such studies are vital for the development of materials with specific applications in mind (Karthik, Kumara, Naveen, Mallesha, Mallu, Urs, & Lokanath, 2021).
properties
IUPAC Name |
[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-11-6-13(23-10-11)16(20)19-5-3-4-12(9-19)22-15-8-17-7-14(18-15)21-2/h6-8,10,12H,3-5,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYANQLOGPCWOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCCC(C2)OC3=NC(=CN=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone |
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